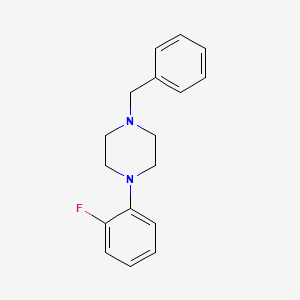
phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PBPA and is a member of the benzimidazole family of compounds. PBPA is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of PBPA is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. PBPA has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. The antibacterial and antifungal activity of PBPA is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
PBPA has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. PBPA has also been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. In addition, PBPA has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of PBPA for lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for use in cancer research. However, one of the limitations of PBPA is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on PBPA. One area of interest is the development of more efficient synthesis methods for PBPA. Another area of interest is the investigation of PBPA as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of PBPA and to optimize its anticancer activity. Finally, the use of PBPA as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, PBPA is a chemical compound that has potential applications in various fields of scientific research. Its anticancer, antibacterial, and antifungal activity make it a promising candidate for further investigation. The development of more efficient synthesis methods and the investigation of PBPA as a potential treatment for other diseases are areas of interest for future research.
合成方法
The synthesis of PBPA involves the reaction of 2-phenylacrylic acid with 1-benzoyl-2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is obtained by filtration and purification using column chromatography. The yield of PBPA is typically around 50-60%.
科学研究应用
PBPA has potential applications in various fields of scientific research. It has been found to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PBPA has also been found to have antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, PBPA has been investigated for its potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O3/c32-28(22-14-6-2-7-15-22)31-26-19-11-10-18-25(26)30-27(31)20-24(21-12-4-1-5-13-21)29(33)34-23-16-8-3-9-17-23/h1-20H/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPDUWXBSMJPAS-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)/C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)
![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)
![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

![1-(4-fluorophenyl)-2-[3-(3-methoxyphenoxy)-1-azetidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5688195.png)
![N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)
![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)